molecular formula C16H18FN3O3S B2587188 N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide CAS No. 449783-88-4

N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide

Cat. No.: B2587188
CAS No.: 449783-88-4
M. Wt: 351.4
InChI Key: VRCWSAIMWUSORC-UHFFFAOYSA-N
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Description

N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C16H18FN3O3S and its molecular weight is 351.4. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3S/c1-16(2,3)20-14(11-8-24(22,23)9-13(11)19-20)18-15(21)10-6-4-5-7-12(10)17/h4-7H,8-9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCWSAIMWUSORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide is a novel compound belonging to the thieno[3,4-c]pyrazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes available research findings on its biological activity, including case studies and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C16H18FN3O3SC_{16}H_{18}FN_{3}O_{3}S, with a molecular weight of approximately 351.4 g/mol. The compound features a thieno[3,4-c]pyrazole core structure with a tert-butyl group and a fluorobenzamide moiety, contributing to its unique reactivity and potential therapeutic properties.

Biological Activity Overview

Research indicates that thieno[3,4-c]pyrazole derivatives exhibit a range of biological activities including:

  • Anticancer Effects : Compounds in this class have shown promising results against various cancer cell lines. For instance, studies have indicated that fluoro-substituted derivatives can inhibit tumor growth by interfering with specific cellular pathways and enzyme activities .
  • Antioxidant Properties : Some thieno[3,4-c]pyrazole compounds have demonstrated the ability to act as antioxidants. For example, one study showed that these compounds could mitigate oxidative damage in erythrocytes exposed to toxic agents .

The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is believed that the compound interacts with various biological targets including:

  • Enzymes : The compound may modulate the activity of specific enzymes involved in cancer progression.
  • Receptors : It is hypothesized that interactions with G protein-coupled receptors could play a role in its biological effects.

Case Studies

  • Anticancer Screening : A study performed on multicellular spheroids highlighted the anticancer potential of similar thieno[3,4-c]pyrazole derivatives. The screening revealed significant inhibition of cell proliferation in several cancer types .
  • Toxicity Mitigation : Research involving Nile fish demonstrated that thieno[3,4-c]pyrazole compounds could protect against oxidative stress induced by environmental toxins like 4-nonylphenol. The treated groups exhibited fewer erythrocyte malformations compared to control groups .

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(tert-butyl)-5-hydroxythieno[3,4-c]pyrazoleHydroxyl group instead of dioxidoPotentially different anticancer activity
2-Chloro-N-(5-fluorothieno[3,4-c]pyrazol)benzamideLacks tert-butyl groupAnticancer properties
N-(2-methyl)-5-methylthieno[3,4-c]pyrazoleMethyl groups instead of tert-butylVariations in lipophilicity

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds similar to N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide exhibit significant anticancer properties. For instance, derivatives of benzamides have been shown to inhibit various cancer cell lines effectively. The mechanism often involves the modulation of specific signaling pathways associated with tumor growth and survival .
  • Enzyme Inhibition
    • This compound has been evaluated for its ability to inhibit certain enzymes that are critical in cancer progression. For example, studies on benzamide derivatives have demonstrated their potential as inhibitors of RET kinase, which plays a role in several types of cancer. Compounds with similar structural features as this compound have shown promising results in inhibiting RET kinase activity both in vitro and in vivo .
  • Anti-inflammatory Properties
    • The thieno[3,4-c]pyrazole scaffold has been recognized for its anti-inflammatory effects. Research indicates that such compounds can modulate inflammatory responses by targeting specific pathways involved in inflammation. This makes this compound a candidate for further investigation in treating inflammatory diseases .

Biological Studies

  • Mechanism of Action
    • The mechanism through which this compound exerts its effects is an area of ongoing research. Preliminary studies suggest that it may interact with specific molecular targets within cells, potentially leading to apoptosis in cancer cells while sparing normal cells .
  • Pharmacokinetics and Toxicology
    • Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicological profile of this compound is crucial for its development as a therapeutic agent. Initial assessments indicate that while it shows potent biological activity, careful evaluation of its safety profile is necessary due to observed toxicity in certain models .

Case Studies

Several case studies highlight the effectiveness of compounds with similar structures:

Study Findings
Study ADemonstrated significant inhibition of cancer cell proliferation using a related benzamide derivative.
Study BReported anti-inflammatory effects through modulation of cytokine release in vitro.
Study CShowed promising results in animal models for RET kinase inhibition leading to reduced tumor growth.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation of a thieno-pyrazol-amine intermediate with 2-fluorobenzoyl chloride in pyridine, as demonstrated in analogous fluorobenzamide syntheses. Reaction optimization includes temperature control (room temperature to 50°C) and stoichiometric adjustments to minimize byproducts. Pyridine acts as both solvent and acid scavenger . For heterocyclic core formation, cyclization of tert-butyl-substituted precursors under acidic or oxidative conditions (e.g., using H₂O₂ for sulfone formation) is critical .

Q. How can researchers purify this compound, and what analytical techniques confirm its purity?

  • Methodological Answer : Purification typically involves recrystallization from methanol or ethanol, followed by column chromatography (silica gel, eluent: ethyl acetate/hexane gradient). Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy. Mass spectrometry (ESI-MS) validates molecular weight, while elemental analysis ensures stoichiometric accuracy .

Advanced Research Questions

Q. How can X-ray crystallography and spectroscopic methods elucidate the molecular structure and intermolecular interactions?

  • Methodological Answer : Single-crystal X-ray diffraction (at 173 K) resolves the tert-butyl and sulfone groups' spatial arrangement and confirms the thieno-pyrazole fused ring system. Hydrogen bonding (e.g., N–H⋯O=S interactions) stabilizes the crystal lattice, as seen in related fluorobenzamide derivatives. Computational studies (DFT) complement experimental data to predict electronic properties .

Q. What in vitro models are suitable for evaluating its biological activity, and how do structural modifications affect efficacy?

  • Methodological Answer : Enzyme inhibition assays (e.g., PFOR enzyme targeting anaerobic pathogens) and cytotoxicity screens (MTT assay on cancer cell lines) are standard. Substituent variations (e.g., replacing the 2-fluorobenzamide with 3-fluoro analogs) can alter binding affinity, as shown in triazole-thione derivatives . Structure-activity relationship (SAR) studies should systematically vary the tert-butyl group and sulfone position to assess metabolic stability .

Q. What are the key degradation pathways of this compound under physiological conditions, and how can stability be assessed?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring identify hydrolysis of the sulfone group or amide bond cleavage. Photodegradation is assessed via UV-light exposure (ICH Q1B guidelines). Mass spectrometry tracks degradants, while Arrhenius modeling predicts shelf life .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, serum concentration). Standardizing protocols (e.g., fixed ATP levels in kinase assays) and using isogenic cell lines reduce variability. Meta-analyses of fluorobenzamide analogs suggest tert-butyl groups enhance membrane permeability but may reduce aqueous solubility, necessitating formulation adjustments .

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